![molecular formula C10H5N2NaO4S B14517468 Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt CAS No. 63182-22-9](/img/structure/B14517468.png)
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group, with sodium as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with suitable reagents to form the oxadiazole ring. The sulfonation of the naphthalene ring is achieved using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the sulfonic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalene sulfonic acid: Similar structure but lacks the oxadiazole ring.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but different substituents.
Uniqueness
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt is unique due to the combination of the naphthalene and oxadiazole rings with a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63182-22-9 |
|---|---|
Molekularformel |
C10H5N2NaO4S |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
sodium;benzo[g][1,2,3]benzoxadiazole-6-sulfonate |
InChI |
InChI=1S/C10H6N2O4S.Na/c13-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-12-11-8;/h1-5H,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
QGZDLJPYEMOIOC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




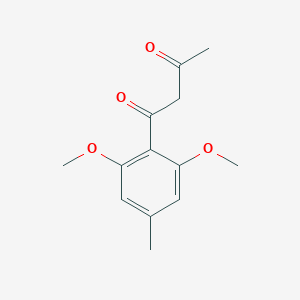
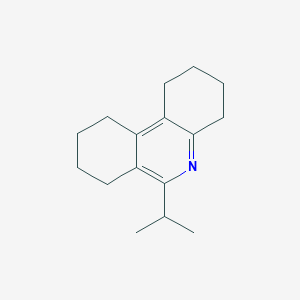
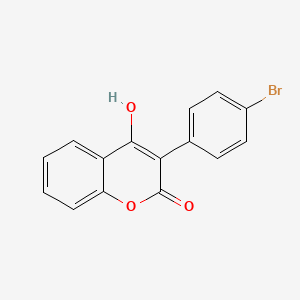
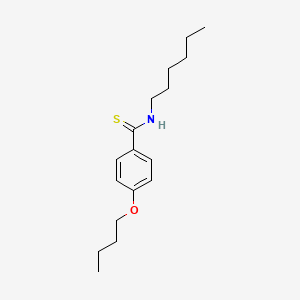

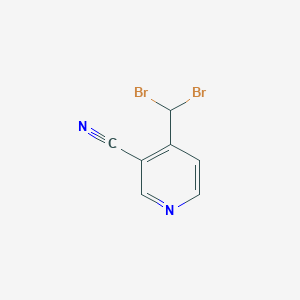
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
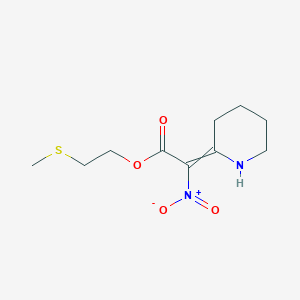
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)

methanone](/img/structure/B14517460.png)
